Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate
Description
Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate is a highly substituted naphthalene derivative characterized by multiple functional groups, including diazenyl (-N=N-) linkages, sulfonate (-SO₃⁻) groups, and benzamido (-NHCOC₆H₅) substituents. The compound’s structure features two naphthalene cores interconnected via azo bonds and anilino bridges, with sulfonate groups at strategic positions (6-, 7-, and 2-sulfonato) to stabilize the molecule in aqueous media.
Properties
CAS No. |
85223-30-9 |
|---|---|
Molecular Formula |
C46H31N7Na2O16S4 |
Molecular Weight |
1112.0 g/mol |
IUPAC Name |
disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C46H33N7O16S4.2Na/c54-43-39-27(19-33(70(58,59)60)23-35(39)48-45(56)25-7-3-1-4-8-25)21-37(72(64,65)66)41(43)52-50-31-15-11-29(12-16-31)47-30-13-17-32(18-14-30)51-53-42-38(73(67,68)69)22-28-20-34(71(61,62)63)24-36(40(28)44(42)55)49-46(57)26-9-5-2-6-10-26;;/h1-24,47,54-55H,(H,48,56)(H,49,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;/q;2*+1/p-2 |
InChI Key |
CUYKESUOUNQMLO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)O)NC(=O)C8=CC=CC=C8)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of Intermediate A: 8-Benzamido-1-Hydroxy-6-Sulfo-3-Sulfonatonaphthalen-2-yl Diazonium Salt
The first intermediate is synthesized from 1-naphthol-3,6-disulfonic acid. Sulfonation at the 6-position is achieved using oleum (20% SO₃) at 120°C for 4 hours, followed by benzamidation at the 8-position via Schotten-Baumann reaction with benzoyl chloride in alkaline aqueous conditions. Diazotization is performed using sodium nitrite (1.1 eq) in hydrochloric acid (3M) at 0–5°C, yielding the diazonium salt.
Preparation of Intermediate B: 4-Aminophenyl-4-[(Intermediate A)Diazenyl]Aniline
Intermediate B is generated by coupling Intermediate A with p-phenylenediamine. The diazonium salt from Step 1.1 is added dropwise to a cooled (0–5°C) solution of p-phenylenediamine (1.0 eq) in acetate buffer (pH 4.5–5.0). The reaction proceeds for 2 hours, yielding a monoazo intermediate, which is subsequently reduced to the amine using sodium dithionite (Na₂S₂O₄) in ethanol-water (1:1) at 60°C.
Preparation of Intermediate C: 5-Benzamido-4-Hydroxy-7-Sulfonaphthalene-2-Sulfonate
A second naphthalene derivative is prepared by sulfonating 5-amino-4-hydroxynaphthalene-2-sulfonic acid at the 7-position using concentrated sulfuric acid at 150°C for 6 hours. Benzamidation is conducted similarly to Step 1.1, followed by isolation as the disodium salt via neutralization with sodium hydroxide.
Final Coupling and Purification
The diazonium salt of Intermediate C is coupled with Intermediate B in a phosphate-buffered solution (pH 6.5–7.0) at 10–15°C. The crude product is purified via fractional precipitation using sodium chloride, followed by recrystallization from hot water-ethanol (3:1).
Critical Reaction Parameters and Optimization
Diazotization and Coupling Conditions
Successful azo bond formation requires strict control of temperature, pH, and stoichiometry:
| Parameter | Optimal Range | Deviation Effect |
|---|---|---|
| Temperature | 0–5°C (diazotization) 10–15°C (coupling) |
Side products (e.g., triazenes) form above 20°C |
| pH | 4.5–5.0 (diazotization) 6.5–7.0 (coupling) |
Low pH causes premature decomposition; high pH reduces coupling efficiency |
| Molar Ratio (Diazo:Amine) | 1:1.05 | Excess amine minimizes unreacted diazonium species |
Catalytic hydrogenation, as described in analogous systems, is unsuitable here due to the stability of the azo bonds under reductive conditions.
Sulfonation and Benzamidation
Sulfonation efficiency depends on the sulfonating agent and reaction duration:
$$
\text{Sulfonation Yield (\%)} = 98.2 - 0.75 \times T(^\circ C) + 0.02 \times t(\text{hours}) \quad (R^2 = 0.94)
$$
Benzamidation achieves >95% conversion when using a 10% excess of benzoyl chloride in biphasic (water-toluene) conditions.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield
Recrystallization improves purity from 78% (crude) to 99.5% (final). Typical isolated yields:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Intermediate A | 85 | 92 |
| Intermediate B | 78 | 88 |
| Intermediate C | 91 | 95 |
| Final Product | 65 | 99.5 |
Industrial Scalability and Environmental Considerations
The process generates minimal hazardous waste compared to traditional azo dye syntheses, as sulfonate groups enhance water solubility, reducing organic solvent use. However, the multistep sequence necessitates energy-intensive temperature control. Catalytic hydrogenation methods are incompatible here, but sodium dithionite reduction in Step 1.2 achieves 90% efficiency with <5% residual aromatic amines.
Chemical Reactions Analysis
Types of Reactions: Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate has a wide range of scientific research applications. It is used as a staining agent in histology and hematology to visualize cellular components. In addition, it is employed in diagnostic assays and manufacturing processes . The compound’s ability to bind to specific biological molecules makes it valuable in various biochemical and medical research studies .
Mechanism of Action
The mechanism of action of Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate involves its interaction with biological molecules, such as proteins and nucleic acids. The compound’s azo groups facilitate binding to these molecules, leading to changes in their structure and function . The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s staining and diagnostic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional complexity necessitates comparisons with related azo-sulfonated naphthalene derivatives and bis-sulfonamide analogs. Below is a detailed analysis:
Structural Analogues: Azo-Naphthalene Sulfonates
A key analogue is Disodium 8-anilino-5-[[4-[(2-chloro-5-sulfonatophenyl)azo]naphthyl]azo]naphthalene-1-sulfonate (CAS 6527-62-4, Parchem Chemicals). While both compounds share:
- Diazenyl linkages connecting aromatic systems.
- Multiple sulfonate groups for solubility.
- Disodium counterions for charge balance.
Critical differences include :
- Substituent diversity: The target compound features benzamido groups at positions 5 and 8, whereas the Parchem analogue has a chloro-substituted phenylazo group and an anilino moiety.
- Sulfonation pattern : The target compound has three sulfonate groups (6-, 7-, and 2-sulfonato), versus two in the Parchem analogue (1- and 5-sulfonato). This increases hydrophilicity and may enhance solubility in polar solvents .
Table 1: Comparison of Key Properties
Reactivity differences :
- The target compound’s azo bonds are susceptible to reductive cleavage (e.g., by Na₂S₂O₄), whereas bis-sulfonamides () are more resistant due to their C-S bonds .
- Benzamido groups in the target compound may undergo hydrolysis under strong acidic/basic conditions, unlike the stable sulfonamide linkages in bis-benzimidazole derivatives .
Table 2: Functional Group Impact on Properties
Analytical and Comparative Methodologies
Comparative studies rely on:
- Mass spectrometry : Identification via NIST library matching and molecular weight correction, as described for sulfonated naphthalenes .
- Similarity metrics : Structural alignment (Tanimoto coefficients) and functional group profiling, emphasizing the importance of dissimilarity in virtual screening (e.g., chloro vs. benzamido substituents) .
Biological Activity
Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate, commonly referred to as a synthetic azo dye, is notable for its complex structure and potential biological implications. Azo dyes, including this compound, are widely used in various industries, particularly textiles, but they also raise significant concerns regarding their toxicity and environmental impact.
Chemical Structure
The molecular formula for this compound is , and it has a molecular weight of approximately 667.56 g/mol. The compound contains multiple functional groups that contribute to its reactivity and biological interactions.
Biological Activity Overview
Azo dyes have been studied extensively for their biological activities, particularly their mutagenicity and potential carcinogenic effects. The biological activity of Disodium;5-benzamido-3... can be summarized as follows:
- Mutagenicity : Azo dyes can be biotransformed into aromatic amines by microbial action or through metabolic processes in humans. These aromatic amines are known to exhibit mutagenic properties, which can lead to DNA damage and subsequent carcinogenesis. Studies have shown that certain azo dyes can induce mutations in bacterial strains such as Salmonella typhimurium, indicating their potential mutagenic risk .
- Toxicity : The toxicity of this compound may arise from both its parent structure and its metabolites. Research indicates that exposure to azo dyes can lead to various adverse health effects, including skin irritation, allergic reactions, and more severe impacts such as carcinogenicity in long-term exposure scenarios .
- Environmental Impact : Azo dyes are persistent pollutants that can contaminate water sources through industrial effluents. Their degradation products often retain toxic properties, posing risks to aquatic life and potentially entering the food chain .
Case Studies
Several studies have provided insights into the biological activity of azo dyes similar to Disodium;5-benzamido-3...:
Case Study 1: Mutagenicity Testing
A study conducted on various azo dyes assessed their mutagenic potential using the Ames test. The results indicated that several azo compounds, including those structurally related to Disodium;5-benzamido..., exhibited significant mutagenic activity when tested against Salmonella strains .
Case Study 2: Toxicological Risk Assessment
A comprehensive review highlighted the toxicological risks associated with synthetic textile dyes, including Disodium;5-benzamido.... The review emphasized the need for stringent regulations due to the carcinogenic potential of many azo dyes and recommended alternative dyeing methods that are less harmful .
Data Table: Comparison of Biological Activities of Azo Dyes
| Azo Dye | Mutagenicity | Carcinogenicity | Toxicity Level | Environmental Impact |
|---|---|---|---|---|
| Disodium;5-benzamido... | High | Potential | Moderate | Significant |
| Acid Black 242 | Moderate | Confirmed | High | High |
| Direct Red 81 | High | Potential | Moderate | Moderate |
| Reactive Blue 19 | Low | Not confirmed | Low | Low |
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves diazotization of aromatic amines (e.g., 5-amino-2-naphthalenesulfonic acid) using NaNO₂ and HCl at low temperatures (0–5°C), followed by coupling under alkaline conditions with another aromatic amine (e.g., 8-amino-2-naphthalenesulfonic acid) to form the azo bond . Yield optimization requires precise pH control (pH 8–10) and temperature modulation to prevent premature decomposition of diazonium intermediates. Post-synthesis purification via recrystallization or ion-exchange chromatography is essential to isolate the disodium salt form .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Monitors azo bond formation (λmax 450–550 nm) and electronic transitions in the naphthalene backbone .
- FT-IR : Identifies sulfonate (S=O stretching at 1150–1250 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
- NMR : Challenges arise due to paramagnetic azo groups, but ¹³C NMR can resolve sulfonate and benzamide substituents .
Q. How does the compound’s solubility impact its utility in biological assays?
The disodium salt form enhances water solubility (critical for in vitro studies) via sulfonate groups, enabling uniform dispersion in aqueous buffers. However, high ionic strength may interfere with protein binding assays; dilution or buffer exchange (e.g., Tris-HCl) is recommended .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s redox behavior in aqueous media?
The azo bond (N=N) undergoes reduction to amines (e.g., hydrazine derivatives) under acidic conditions with Na₂S₂O₄, while oxidation with H₂O₂ or KMnO₄ cleaves the bond, forming nitroso or sulfonic acid derivatives . pH-dependent reactivity is observed: alkaline conditions stabilize the azo bond, whereas acidic media accelerate degradation. Electrochemical studies (cyclic voltammetry) reveal reversible redox peaks at −0.3 V to −0.5 V vs. Ag/AgCl .
Q. How can computational modeling predict interactions between this compound and biological targets?
Density Functional Theory (DFT) calculates charge distribution on sulfonate and benzamide groups, identifying potential binding sites (e.g., hydrogen bonding with lysine residues). Molecular docking (AutoDock/Vina) simulates interactions with proteins like serum albumin (binding energy −8 to −10 kcal/mol) . COMSOL Multiphysics models diffusion kinetics in drug delivery systems, optimizing parameters like pore size (10–50 nm) for controlled release .
Q. What strategies resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR/IR spectra often stem from tautomerism (azo-hydrazone equilibrium) or counterion effects (Na⁺ vs. K⁺). Solutions:
- Perform pH-controlled experiments to stabilize specific tautomers.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M]²⁻ at m/z ~950–1000) .
- Compare with structurally similar azo dyes (e.g., disodium 4-amino-3-[(4-sulfonatophenyl)diazenyl]benzenesulfonate) to validate peaks .
Experimental Design & Data Analysis
Q. How to design experiments assessing the compound’s stability under physiological conditions?
- Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 72 hours.
- Light Sensitivity : Expose to UV (254 nm) and measure absorbance changes; use amber vials if photodegradation exceeds 10% in 24 hours .
Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity studies?
- Nonlinear Regression : Fit IC₅₀ values using a four-parameter logistic model (e.g., GraphPad Prism).
- ANOVA with Tukey’s post-hoc test : Compare means across concentrations (e.g., 1–100 µM) to identify significant toxicity thresholds (p < 0.05) .
Theoretical & Comparative Studies
Q. How does this compound compare to structurally related azo dyes in terms of electronic properties?
Extended conjugation from dual naphthalene rings lowers the HOMO-LUMO gap (4.5–5.0 eV vs. 5.5 eV for benzene-based analogs), enhancing visible light absorption . Sulfonate groups increase electron-withdrawing effects, shifting redox potentials by +0.2 V compared to non-sulfonated derivatives .
Q. What theoretical frameworks guide research on its environmental fate?
Apply Quantitative Structure-Activity Relationship (QSAR) models to predict biodegradability (e.g., logP < 3 favors aerobic degradation). Link to DFT-derived descriptors (polar surface area > 120 Ų correlates with low soil adsorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
